Cas no 2248379-04-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate is a specialized organic compound featuring a phthalimide core linked to a benzenesulfonamidobenzoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmacologically active molecules or functional materials. The presence of both sulfonamide and ester groups enhances its versatility as an intermediate for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions or as a building block for complex heterocycles. The compound’s stability under standard conditions facilitates handling and storage, while its purity is critical for precision in research applications. Suitable for controlled synthesis, it offers a reliable pathway to target molecules in medicinal or materials chemistry.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate structure
2248379-04-4 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate
CAS番号:2248379-04-4
MF:C21H14N2O6S
メガワット:422.410664081573
CID:6235635
PubChem ID:165731238

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate 化学的及び物理的性質

名前と識別子

    • 2248379-04-4
    • EN300-6524046
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate
    • インチ: 1S/C21H14N2O6S/c24-19-17-8-4-5-9-18(17)20(25)23(19)29-21(26)14-10-12-15(13-11-14)22-30(27,28)16-6-2-1-3-7-16/h1-13,22H
    • InChIKey: JWYFOXOQKQQOFC-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(NC1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 422.05725734g/mol
  • どういたいしつりょう: 422.05725734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 754
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 118Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6524046-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate
2248379-04-4
0.1g
$250.0 2023-05-31
Enamine
EN300-6524046-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate
2248379-04-4
5g
$825.0 2023-05-31
Enamine
EN300-6524046-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate
2248379-04-4
10g
$1224.0 2023-05-31
Enamine
EN300-6524046-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate
2248379-04-4
0.5g
$273.0 2023-05-31
Enamine
EN300-6524046-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate
2248379-04-4
1g
$284.0 2023-05-31
Enamine
EN300-6524046-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate
2248379-04-4
0.25g
$262.0 2023-05-31
Enamine
EN300-6524046-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate
2248379-04-4
0.05g
$239.0 2023-05-31
Enamine
EN300-6524046-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate
2248379-04-4
2.5g
$558.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoateに関する追加情報

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate (CAS No. 2248379-04-4)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate (CAS No. 2248379-04-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and utility in drug development. The presence of both benzenesulfonamide and benzoate moieties in its structure makes it a promising candidate for further exploration in medicinal chemistry.

The molecular formula of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate is C21H14N2O6S, with a molecular weight of 422.41 g/mol. Its structure features a central isoindole-1,3-dione core, which is linked to a 4-benzenesulfonamidobenzoate group. This combination of functional groups contributes to its potential as a building block for more complex molecules, particularly in the development of enzyme inhibitors or receptor modulators. Researchers are increasingly interested in this compound due to its potential role in addressing challenges related to drug discovery and targeted therapies.

One of the key areas of interest for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate is its potential application in the field of cancer research. Recent studies have highlighted the importance of sulfonamide-containing compounds in the development of novel anticancer agents. The benzenesulfonamide moiety in this compound is particularly noteworthy, as it has been associated with inhibitory activity against carbonic anhydrases, a family of enzymes that play a crucial role in tumor progression. This has led to growing interest in the compound as a potential scaffold for the design of anticancer drugs.

In addition to its potential in oncology, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate may also find applications in the development of anti-inflammatory agents. The isoindole-1,3-dione core is structurally similar to phthalimide, a well-known pharmacophore found in several anti-inflammatory drugs. Researchers are exploring whether modifications to this compound could lead to new treatments for chronic inflammatory conditions, which remain a significant unmet medical need globally.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate typically involves multi-step organic reactions, starting from commercially available precursors. The process usually begins with the preparation of 4-benzenesulfonamidobenzoic acid, which is then esterified with 2-hydroxyisoindoline-1,3-dione under appropriate coupling conditions. Optimization of this synthetic route is an active area of research, as improvements in yield and purity could facilitate broader investigation of this compound's biological properties.

From a market perspective, the demand for specialized compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate is expected to grow in the coming years. The pharmaceutical industry's increasing focus on targeted drug development and personalized medicine has created a need for novel chemical entities that can serve as starting points for new therapeutic agents. This compound, with its unique combination of structural features, is well-positioned to meet this demand, particularly in academic and industrial research settings.

Quality control and characterization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate are critical aspects of its research and development. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the compound's purity and structural integrity. These quality assurance measures are essential for ensuring reproducible results in biological testing and for maintaining the compound's suitability for further chemical modifications.

The stability of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate under various storage conditions is another important consideration for researchers. Preliminary studies suggest that the compound should be stored in a cool, dry environment, protected from light and moisture to maintain its chemical integrity over time. Proper storage is particularly crucial for maintaining batch-to-batch consistency in research applications, where even minor degradation could affect experimental outcomes.

As research into 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate continues, there is growing interest in exploring its potential as a fluorescence probe or molecular tag. The conjugated system present in its structure suggests possible applications in biochemical assays or imaging studies. This represents an exciting avenue for future investigation, particularly in the context of diagnostic applications or mechanistic studies of biological processes.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate (CAS No. 2248379-04-4) represents a versatile and promising compound with multiple potential applications in pharmaceutical research and development. Its unique structural features, combining isoindole-1,3-dione and benzenesulfonamidobenzoate moieties, make it an attractive target for further investigation in drug discovery, particularly in the areas of cancer therapeutics and anti-inflammatory agents. As scientific understanding of this compound grows, it may emerge as an important building block for the development of novel therapeutic agents addressing significant unmet medical needs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量